"synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde"
"synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde"
An In-depth Technical Guide to the Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, a key building block in contemporary drug discovery and medicinal chemistry. The strategic placement of halogen atoms on the indole scaffold offers unique physicochemical properties, making this intermediate highly valuable for developing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[1]
This document is structured to provide not just a procedural recipe, but a deep understanding of the synthetic strategy, the rationale behind experimental choices, and the critical parameters for success.
Strategic Overview: A Two-Stage Approach
The most direct and industrially scalable pathway to 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde involves a two-part synthetic sequence. First, the core heterocyclic system, 6-Bromo-5-fluoro-1H-indole, is constructed. Subsequently, a formyl group is introduced at the electron-rich C3 position via the Vilsmeier-Haack reaction.[2][3] This classic and reliable transformation is the cornerstone of indole-3-carbaldehyde synthesis due to its high regioselectivity and efficiency.[4]
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of the 6-Bromo-5-fluoro-1H-indole Precursor
The initial challenge is the construction of the substituted indole ring. A robust method adapted from scalable industrial approaches is the Leimgruber-Batcho indole synthesis, which utilizes a substituted nitrotoluene as the starting material. This method involves the formation of an enamine intermediate followed by reductive cyclization.
Experimental Protocol: Synthesis of 6-Bromo-5-fluoro-1H-indole
This protocol is based on a scalable procedure for analogous 5-fluoro-6-substituted indoles.
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Enamine Formation:
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To a suitable reaction vessel, add 3-bromo-4-fluoro-6-methylnitrobenzene (1 equivalent), N,N-dimethylformamide (DMF, 4 volumes), and N,N-dimethylformamide di-isopropyl acetal (2 equivalents).
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Heat the mixture to approximately 100°C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the mixture to room temperature and set it aside. This solution contains the crucial enamine intermediate and is used directly in the next step.
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Reductive Cyclization:
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In a separate, larger reaction vessel equipped for heating and stirring, prepare a mixture of toluene (8-9 volumes), acetic acid (8 volumes), iron powder (approx. 2.3 equivalents), and silica gel (2 volumes).
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Heat this slurry to 60°C with vigorous stirring for 30 minutes.
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Add the enamine solution from the previous step dropwise to the iron slurry, ensuring the internal temperature does not exceed 80°C. This step is exothermic and requires careful control.
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After the addition is complete, heat the reaction mixture to 100°C and maintain for 2 hours, monitoring for completion by HPLC.
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Work-up and Isolation:
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Cool the reaction mixture to 50°C and dilute with ethyl acetate (10 volumes). Allow it to cool to room temperature.
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Filter the mixture to remove the iron and silica gel, washing the filter cake thoroughly with additional ethyl acetate.
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Transfer the combined filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 10 volumes), water (2 x 10 volumes), and saturated sodium bicarbonate solution (2 x 10 volumes).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Further purification can be achieved by recrystallization or column chromatography on silica gel to afford pure 6-Bromo-5-fluoro-1H-indole.
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Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly reliable method for formylating electron-rich heterocycles like indole.[4][5] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[4] This reagent then attacks the nucleophilic C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.[2][4]
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
Causality in Experimental Design
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Temperature Control: The initial reaction between DMF and POCl₃ is highly exothermic. Preparing the Vilsmeier reagent at low temperatures (0-10°C) is critical to prevent uncontrolled reaction rates and potential decomposition of the reagent.[6]
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Order of Addition: The indole substrate is added to the pre-formed Vilsmeier reagent. This ensures that the electrophile is readily available to react with the indole as it is introduced, maximizing efficiency and minimizing potential side reactions.
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Aqueous Work-up and Neutralization: The iminium salt formed after electrophilic attack is stable. Hydrolysis during an aqueous work-up is required to convert this intermediate into the final carbonyl group.[2] Neutralization with a base like sodium carbonate is performed to quench any remaining acid and facilitate the precipitation of the solid product.[7]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on established methods for indole formylation.[2][6][7]
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Vilsmeier Reagent Preparation:
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In a three-necked flask equipped with a stirrer, dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents).
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Cool the flask in an ice-salt bath to 0°C.
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Slowly add phosphorus oxychloride (POCl₃, approx. 1.1-1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C.
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After the addition is complete, stir the resulting solution at 0-5°C for 30-60 minutes.
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Formylation Reaction:
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Dissolve the 6-Bromo-5-fluoro-1H-indole (1 equivalent), obtained from Part 1, in a minimal amount of anhydrous DMF.
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Add this solution dropwise to the cold Vilsmeier reagent.
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After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Subsequently, heat the mixture to 85-95°C and maintain this temperature for 5-8 hours. Monitor the reaction's progress by TLC.[2][7]
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Work-up and Isolation:
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Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the mixture is alkaline (pH > 8). This step is often exothermic and may involve gas evolution.
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The product, 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, should precipitate as a solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
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Dry the product under vacuum to yield the final compound.
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Purification (if necessary):
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The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent such as ethanol is recommended.[2]
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Data Summary
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde | [8][9] |
| CAS Number | Not directly available; Precursor is 259860-08-7 | [8][9][10] |
| Molecular Formula | C₉H₅BrFNO | Calculated |
| Molecular Weight | 242.05 g/mol | Calculated |
| Appearance | Expected to be a light yellow to brown crystalline powder | [11] |
| Storage | Store at 2-8°C | [11][12][13] |
Table 2: Representative Vilsmeier-Haack Reaction Parameters for Indoles
| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 6-Bromo-1H-indole | 0 to 85 | 5 | 93 | [7] |
| 5-Fluoro-1H-indole | 0 to RT | 5 | - | [7] |
| 6-Chloro-1H-indole | 0 to 90 | 8 | 91 | [7] |
| Indole | 0 to 35 | 1.5 | 97 | [6] |
Conclusion
The synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is reliably achieved through a well-established, two-part strategy. The initial construction of the 6-bromo-5-fluoroindole core, followed by a regioselective Vilsmeier-Haack formylation, provides an efficient route to this valuable synthetic intermediate. Careful control of reaction parameters, particularly temperature and stoichiometry, is paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this key molecular scaffold.
References
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Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY - An Indian Journal, 7(1) 2011. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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6-Bromo-5-fluoroindole. PubChem. [Link]
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A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Taylor & Francis Online, 2020. [Link]
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6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC. [Link]
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6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. [Link]
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Applications of Fluorine in Medicinal Chemistry. ACS Publications, 2015. [Link]
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